5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a heterocyclic compound containing four nitrogen atoms in a five-membered ring. The molecule also contains methoxyphenyl and trifluoromethylphenyl groups attached to the tetraazole ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or substitution reactions involving precursors with the desired functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely show the tetraazole ring at the center, with the methoxyphenyl and trifluoromethylphenyl groups attached at the 1 and 5 positions. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Tetraazole compounds are known to participate in various chemical reactions, often acting as ligands in coordination chemistry. The presence of the methoxyphenyl and trifluoromethylphenyl groups may also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Corrosion Inhibition
Corrosion Control of Mild Steel : A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) revealed its high efficiency in inhibiting the acidic corrosion of mild steel in hydrochloric acid medium. The compound demonstrated an inhibition efficiency up to 98% at a concentration of 3 × 10⁻⁴ M, acting as a mixed inhibitor for both cathodic and anodic corrosion currents. Its adsorption on the steel surface followed Langmuir’s isotherm, indicating chemisorption. This property makes it a valuable compound for corrosion control applications (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities : Research into 1,2,4-triazole derivatives, including those related to 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, demonstrated that these compounds possess good to moderate antimicrobial activities against a range of microorganisms. The structural modifications in these derivatives influence their biological activities, offering potential as antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Applications
Development of New Medicines : A study focused on developing low-toxic and highly efficient medicines based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. The research aimed at finding compounds with potential pharmacological activities, revealing the significance of the methoxyphenyl radical in enhancing antimicrobial activity. This work highlights the pharmaceutical potential of these derivatives (Samelyuk & Kaplaushenko, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-23-13-7-5-10(6-8-13)14-19-20-21-22(14)12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCERDHSYFZGECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.